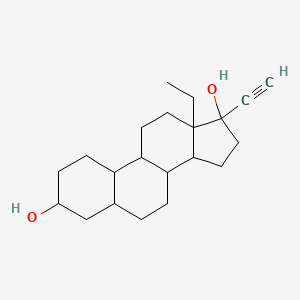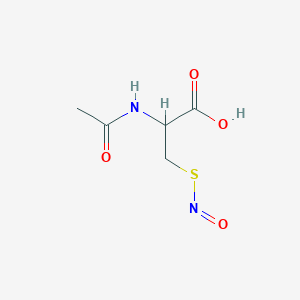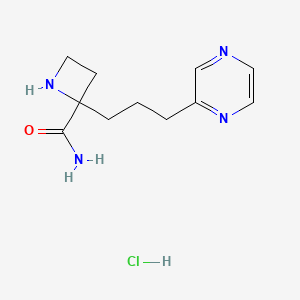
2-(3-(Pyrazin-2-yl)propyl)azetidine-2-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 2-(3-(pyrazin-2-yl)propyl)azétidine-2-carboxamide est un composé chimique appartenant à la classe des dérivés d'azétidine. Les azétidines sont des hétérocycles à quatre chaînons contenant de l'azote, connus pour leurs diverses activités biologiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du chlorhydrate de 2-(3-(pyrazin-2-yl)propyl)azétidine-2-carboxamide implique généralement les étapes suivantes :
Formation du dérivé de pyrazine : Le matériau de départ, la pyrazine, subit une alkylation pour former la 3-(pyrazin-2-yl)propylamine.
Formation du cycle azétidine : La 3-(pyrazin-2-yl)propylamine est ensuite mise à réagir avec un précurseur d'azétidine approprié dans des conditions spécifiques pour former le cycle azétidine.
Formation du carboxamide : Le dérivé d'azétidine est ensuite mis à réagir avec un dérivé d'acide carboxylique pour former le groupe carboxamide.
Formation du sel de chlorhydrate : Enfin, le composé est converti en sa forme de sel de chlorhydrate pour une meilleure stabilité et solubilité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse ci-dessus pour obtenir des rendements et une pureté plus élevés. Cela peut inclure l'utilisation de catalyseurs avancés, des conditions réactionnelles optimisées et des techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de 2-(3-(pyrazin-2-yl)propyl)azétidine-2-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où le cycle pyrazine ou le cycle azétidine peuvent être substitués par différents groupes fonctionnels.
Réactifs et conditions courantes
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres agents réducteurs.
Substitution : Nucléophiles tels que les amines, les alcools et les thiols dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés du cycle pyrazine, tandis que la réduction peut produire des dérivés réduits du cycle azétidine.
4. Applications de la recherche scientifique
Le chlorhydrate de 2-(3-(pyrazin-2-yl)propyl)azétidine-2-carboxamide présente plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie : Investigé pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme candidat médicament potentiel pour diverses maladies en raison de sa structure chimique unique et de ses activités biologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
5. Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 2-(3-(pyrazin-2-yl)propyl)azétidine-2-carboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, en modulant leur activité et en conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du contexte biologique.
Applications De Recherche Scientifique
2-(3-(Pyrazin-2-yl)propyl)azetidine-2-carboxamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-(Pyrazin-2-yl)propyl)azetidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de l'acide azétidine-2-carboxylique : Ces composés partagent une structure cyclique d'azétidine similaire et ont été étudiés pour leurs activités biologiques.
Dérivés de la pyrazine : Les composés avec des cycles pyrazine sont connus pour leurs diverses activités biologiques et sont souvent utilisés en chimie médicinale.
Unicité
Le chlorhydrate de 2-(3-(pyrazin-2-yl)propyl)azétidine-2-carboxamide est unique en raison de sa combinaison du cycle pyrazine et du cycle azétidine, ce qui lui confère des propriétés chimiques et biologiques distinctes. Cette combinaison en fait un composé précieux pour la recherche et le développement dans divers domaines scientifiques.
Propriétés
Formule moléculaire |
C11H17ClN4O |
|---|---|
Poids moléculaire |
256.73 g/mol |
Nom IUPAC |
2-(3-pyrazin-2-ylpropyl)azetidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H16N4O.ClH/c12-10(16)11(4-5-15-11)3-1-2-9-8-13-6-7-14-9;/h6-8,15H,1-5H2,(H2,12,16);1H |
Clé InChI |
ZNOZCCFFGKHVLE-UHFFFAOYSA-N |
SMILES canonique |
C1CNC1(CCCC2=NC=CN=C2)C(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


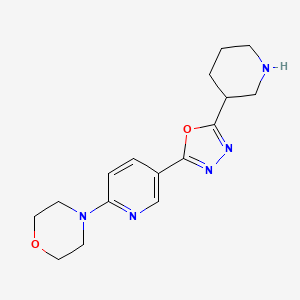
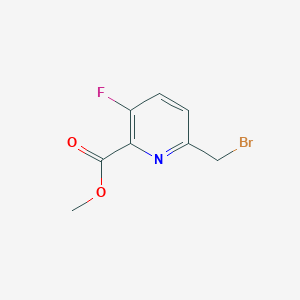
![2-[[2-[2-[[2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B12297479.png)
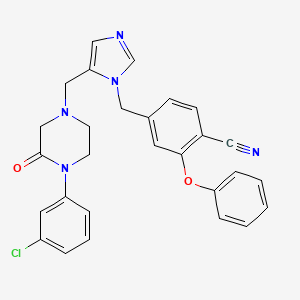

![Hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane;methylcyclohexane;tricyclo[5.2.1.02,6]decane](/img/structure/B12297488.png)

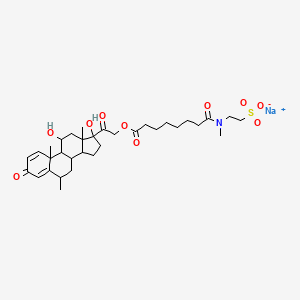
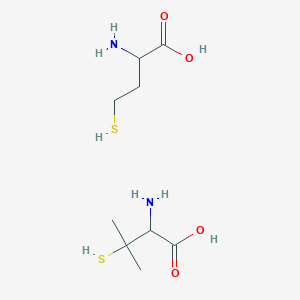

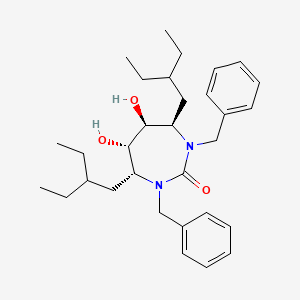
![1-[2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12297527.png)
